S-(Sulfanylmethyl) 3-methylbutanethioate
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Overview
Description
S-(Sulfanylmethyl) 3-methylbutanethioate: is an organosulfur compound with the molecular formula C₆H₁₂OS. It is also known by other names such as butanethioic acid, 3-methyl-, S-methyl ester . This compound is characterized by its unique structure, which includes a sulfanylmethyl group attached to a 3-methylbutanethioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) 3-methylbutanethioate typically involves the esterification of 3-methylbutanethioic acid with methanethiol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(Sulfanylmethyl) 3-methylbutanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) 3-methylbutanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances due to its unique sulfurous odor .
Mechanism of Action
The mechanism by which S-(Sulfanylmethyl) 3-methylbutanethioate exerts its effects involves the interaction of its sulfanylmethyl group with various molecular targets. This interaction can lead to the inhibition of enzymes that contain active site thiols, thereby affecting metabolic pathways involving sulfur-containing compounds .
Comparison with Similar Compounds
- S-Methyl 3-methylbutanethioate
- Methanethiol isovalerate
- S-Methyl thio-3-methylbutyrate
Comparison: S-(Sulfanylmethyl) 3-methylbutanethioate is unique due to its dual sulfur functionality, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality also enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
650607-76-4 |
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Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) 3-methylbutanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-6(7)9-4-8/h5,8H,3-4H2,1-2H3 |
InChI Key |
RSLLYUISUPZRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)SCS |
Origin of Product |
United States |
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